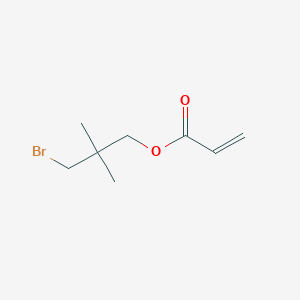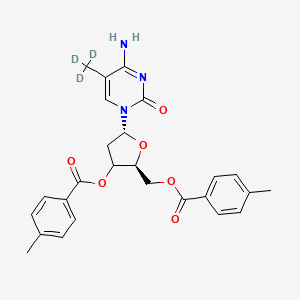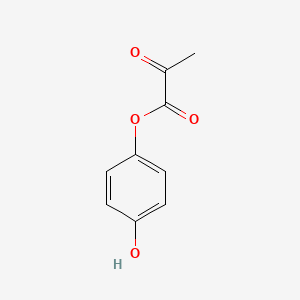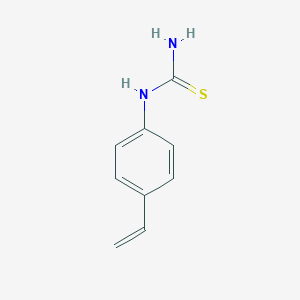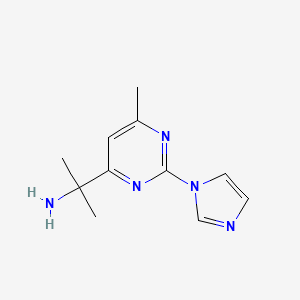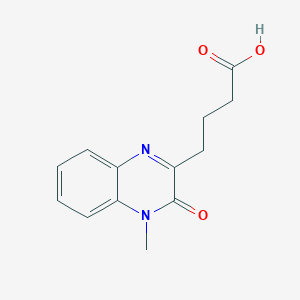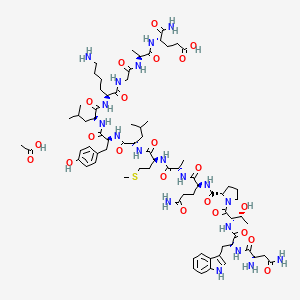
Benzyl 2-amino-2-cyanocyclopropane-1-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzyl 2-amino-2-cyanocyclopropane-1-carboxylate is a complex organic compound that features a cyclopropane ring substituted with amino, cyano, and carboxylate groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl 2-amino-2-cyanocyclopropane-1-carboxylate typically involves the cyclopropanation of alkenes with diazo compounds, ylides, or carbene intermediates. One common method is the alkylation of glycine equivalents with 1,2-electrophiles, followed by intramolecular cyclization of γ-substituted amino acid derivatives . Another approach involves the cycloaddition reaction between 1-cyanocyclopropane 1-ester and pyridine or benzopyridine .
Industrial Production Methods
Industrial production of this compound may involve large-scale cyclopropanation reactions using diazo compounds or ylides under controlled conditions to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction parameters is crucial for efficient production.
Analyse Des Réactions Chimiques
Types of Reactions
Benzyl 2-amino-2-cyanocyclopropane-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or hydroxylated derivatives.
Reduction: Reduction reactions can convert the cyano group to an amine or other functional groups.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the amino or cyano groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a catalyst are used.
Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions include various substituted cyclopropane derivatives, amines, and hydroxylated compounds, depending on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
Benzyl 2-amino-2-cyanocyclopropane-1-carboxylate has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential role in biological systems and as a precursor for bioactive compounds.
Medicine: Explored for its potential therapeutic properties and as a scaffold for drug development.
Industry: Utilized in the synthesis of specialty chemicals and materials with unique properties
Mécanisme D'action
The mechanism by which Benzyl 2-amino-2-cyanocyclopropane-1-carboxylate exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s unique structure allows it to fit into specific binding sites, modulating the activity of these targets and influencing various biochemical pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
1-Aminocyclopropane-1-carboxylic acid: A precursor in the biosynthesis of the plant hormone ethylene.
2-Aminothiazole derivatives: Known for their diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.
Uniqueness
Benzyl 2-amino-2-cyanocyclopropane-1-carboxylate is unique due to its combination of functional groups and the presence of a cyclopropane ring, which imparts rigidity and distinct reactivity compared to other similar compounds. This uniqueness makes it a valuable compound for various research and industrial applications.
Propriétés
Formule moléculaire |
C12H12N2O2 |
|---|---|
Poids moléculaire |
216.24 g/mol |
Nom IUPAC |
benzyl 2-amino-2-cyanocyclopropane-1-carboxylate |
InChI |
InChI=1S/C12H12N2O2/c13-8-12(14)6-10(12)11(15)16-7-9-4-2-1-3-5-9/h1-5,10H,6-7,14H2 |
Clé InChI |
PZVHMIKWWRHQIN-UHFFFAOYSA-N |
SMILES canonique |
C1C(C1(C#N)N)C(=O)OCC2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


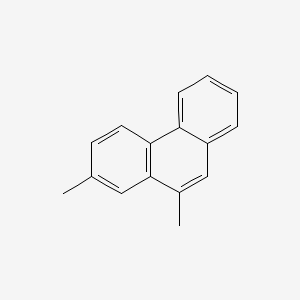
![pentacyclo[9.7.0.02,10.03,8.013,18]octadecane](/img/structure/B14752668.png)
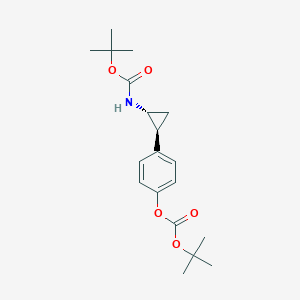
![2H-1-Benzopyran-5-carboxamide, 3-[cyclobutyl[3-(5-fluoro-1H-indol-3-yl)propyl]amino]-8-fluoro-3,4-dihydro-, (3R)-](/img/structure/B14752678.png)
![[4-(Trifluoromethyl)phenyl]phosphonous dichloride](/img/structure/B14752684.png)

